Tetrahydro-2H-pyran-3-YL methanesulfonate
Overview
Description
Tetrahydro-2H-pyran-3-YL methanesulfonate is an organic compound that features a tetrahydropyran ring substituted with a methanesulfonate group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-pyran-3-YL methanesulfonate typically involves the reaction of tetrahydropyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: Under acidic conditions, the methanesulfonate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid or sulfuric acid at elevated temperatures.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium methoxide yields the corresponding methoxy derivative.
Hydrolysis: The major product is the corresponding alcohol.
Scientific Research Applications
Tetrahydro-2H-pyran-3-YL methanesulfonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of bioactive compounds.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Tetrahydro-2H-pyran-3-YL methanesulfonate primarily involves its role as a protecting group. The methanesulfonate group stabilizes the alcohol, preventing it from participating in unwanted side reactions. The protection is reversible, allowing for the selective deprotection of the alcohol under acidic conditions.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-YL methanesulfonate: Similar structure but with the methanesulfonate group at the 4-position.
Tetrahydropyranyl ethers: Commonly used protecting groups for alcohols, derived from the reaction of alcohols with 3,4-dihydropyran.
Uniqueness: Tetrahydro-2H-pyran-3-YL methanesulfonate is unique due to its specific substitution pattern, which can influence its reactivity and stability compared to other tetrahydropyranyl derivatives. This makes it a valuable tool in synthetic organic chemistry for the selective protection and deprotection of alcohols.
Properties
IUPAC Name |
oxan-3-yl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-11(7,8)10-6-3-2-4-9-5-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFXSGOGYHXYDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCCOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697048 | |
Record name | Oxan-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129888-63-7 | |
Record name | Oxan-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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